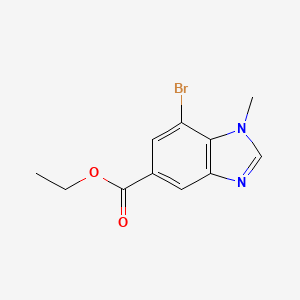

Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate

CAS No.: 1423037-39-1

Cat. No.: VC2876433

Molecular Formula: C11H11BrN2O2

Molecular Weight: 283.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423037-39-1 |

|---|---|

| Molecular Formula | C11H11BrN2O2 |

| Molecular Weight | 283.12 g/mol |

| IUPAC Name | ethyl 7-bromo-1-methylbenzimidazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H11BrN2O2/c1-3-16-11(15)7-4-8(12)10-9(5-7)13-6-14(10)2/h4-6H,3H2,1-2H3 |

| Standard InChI Key | KEQMEUPRNILOCX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(C(=C1)Br)N(C=N2)C |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C(=C1)Br)N(C=N2)C |

Introduction

Chemical Identity and Properties

Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate is a well-defined chemical entity with established identification parameters in chemical databases. This compound is registered with the Chemical Abstracts Service (CAS) registry number 1423037-39-1, providing a unique identifier that distinguishes it from other chemical substances. The molecular formula of this compound is C11H11BrN2O2, reflecting its atomic composition of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms. Its molecular weight has been precisely determined as 283.12 grams per mole, which influences its physical properties and reactivity patterns in chemical reactions.

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 7-bromo-1-methylbenzimidazole-5-carboxylate, which systematically describes its structural arrangement. For comprehensive digital identification, the compound is associated with a standard International Chemical Identifier (InChI) of InChI=1S/C11H11BrN2O2/c1-3-16-11(15)7-4-8(12)10-9(5-7)13-6-14(10)2/h4-6H,3H2,1-2H3, which encodes its complete structural information in a machine-readable format.

Structural Characteristics

The core structure of Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate features a benzodiazole ring system with strategically positioned functional groups that contribute to its chemical behavior. The benzodiazole scaffold consists of a benzene ring fused with a diazole ring containing two nitrogen atoms, creating a stable heterocyclic system. The compound's distinctive features include:

-

A methyl group attached to the nitrogen at position 1, which affects the electron distribution within the diazole ring

-

A bromine atom at position 7 on the benzene portion, introducing an electronegative center that influences reactivity patterns

-

An ethyl carboxylate group at position 5, providing a potential site for further chemical modifications

These structural elements collectively determine the compound's physical properties, chemical reactivity, and potential biological interactions.

Biological Activity and Applications

Although direct experimental data on the biological activity of Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate is limited in the available literature, structure-activity relationship principles suggest potential pharmacological properties based on related benzodiazole compounds.

Comparative Biological Activities

Research on structurally related compounds provides valuable context for understanding the potential biological profile of Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate. For instance, other benzodiazole derivatives have demonstrated antimicrobial properties, suggesting possible applications in combating pathogenic microorganisms. The specific arrangement of functional groups in Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate may confer unique biological properties that could be exploited for medicinal applications, though experimental verification would be required to confirm these hypotheses.

Comparative Analysis with Related Compounds

Understanding the properties of Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate can be enhanced through comparison with structurally related compounds, highlighting the impact of specific structural modifications on chemical and biological properties.

Comparison with Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate

Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate (CAS: 1354771-56-4) differs from the target compound by lacking the methyl group at the 1-position . This structural difference has significant implications:

-

The absence of the methyl group leaves a secondary amine (N-H) at position 1, making it more susceptible to participate in hydrogen bonding

-

The N-H group can serve as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets

-

The molecular weight is reduced to 269.097 g/mol compared to 283.12 g/mol for the methylated variant

These differences would likely affect solubility profiles, protein binding characteristics, and metabolic stability if these compounds were to be evaluated in biological systems.

| Parameter | Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate | Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate | Ethyl 7-bromo-1-ethyl-2-methyl-1,3-benzodiazole-5-carboxylate |

|---|---|---|---|

| CAS Number | 1423037-39-1 | 1354771-56-4 | 1437794-82-5 |

| Molecular Formula | C11H11BrN2O2 | C10H9BrN2O2 | C13H15BrN2O2 |

| Molecular Weight (g/mol) | 283.12 | 269.097 | 311.17 |

| 1-Position Substituent | Methyl | Hydrogen | Ethyl |

| 2-Position Substituent | Hydrogen | Hydrogen | Methyl |

| Documented Biological Activity | Limited data available | Limited data available | Antimicrobial properties reported |

This comparative analysis illustrates how seemingly minor structural modifications can produce compounds with potentially different physicochemical properties and biological activities, highlighting the importance of precise structural definition in chemical research.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate provide valuable information for identification, characterization, and quality control purposes. While comprehensive experimental data is limited in the available literature, the structural features allow for prediction of certain properties.

Predicted Mass Spectrometry Data

Mass spectrometry represents a crucial analytical technique for compound identification and purity assessment. For Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate, the molecular ion peak would be expected at m/z 283.12, corresponding to its molecular weight. The presence of bromine introduces a characteristic isotope pattern, with approximately equal peaks at m/z 283 and m/z 285, reflecting the natural abundance of bromine-79 and bromine-81 isotopes. This distinctive pattern serves as a useful diagnostic feature for bromine-containing compounds.

Based on data from similar compounds, potential fragment ions might include:

-

Loss of the ethyl group (M-29)

-

Loss of the carboxylate group

-

Cleavage patterns characteristic of the benzodiazole core structure

Research Status and Future Directions

The current research landscape for Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate reveals both opportunities and knowledge gaps that warrant further scientific investigation.

Current Knowledge Limitations

Despite its structural potential, the available literature indicates limited direct research on Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate. This compound appears to be primarily available as a research chemical or building block rather than as a thoroughly characterized entity with established applications. The lack of specific literature directly referencing this compound suggests opportunities for fundamental characterization studies to establish its complete physicochemical profile, reaction chemistry, and biological activity spectrum.

Technical Challenges and Opportunities

The bromine atom at the 7-position represents both a challenge and an opportunity for further research. As a relatively large and polarizable atom, bromine can influence both physical properties and biological activities. Additionally, the bromine offers a synthetic handle for further modifications through various metal-catalyzed coupling reactions, potentially allowing this compound to serve as a versatile intermediate in constructing more complex molecular structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume